![molecular formula C15H17NO4 B6431447 6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one CAS No. 845804-04-8](/img/structure/B6431447.png)
6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarins, also known as o-hydroxycinnamic acid lactones, are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants as well as microbial metabolites . More than 1300 coumarin derivatives have been identified .
Synthesis Analysis
The synthesis of coumarins has been a topic of interest for many organic and pharmaceutical chemists . One common method is the Pechmann coumarin synthesis, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid .Molecular Structure Analysis
The molecular structure of coumarins is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific coumarin derivative would depend on its exact structure .Aplicaciones Científicas De Investigación
6-HMC has been studied for its potential applications in scientific research. It has been shown to be a useful tool for studying the effects of various biological targets, such as enzymes and receptors. Additionally, it has been used to study the effects of various drugs on the body.
Mecanismo De Acción
The exact mechanism of action of 6-HMC is unknown. However, it is thought to work by interacting with various biological targets, such as enzymes and receptors, and modulating their activity.
Biochemical and Physiological Effects
6-HMC has been studied for its potential effects on biochemical and physiological processes. It has been shown to interact with various enzymes and receptors, modulating their activity. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-HMC has several advantages in laboratory experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. Additionally, it is non-toxic and has low bioavailability. The main limitation of 6-HMC is its low solubility, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are a number of potential future directions for 6-HMC. It could be studied further for its potential applications in drug development, as it has already been shown to interact with various enzymes and receptors. Additionally, it could be studied for its potential effects on various biochemical and physiological processes, such as inflammation and oxidative stress. Finally, it could be studied further for its potential as an antioxidant and anti-inflammatory agent.
Métodos De Síntesis
6-HMC can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-methylmorpholine and 6-hydroxy-7-methyl-2H-chromen-2-one in the presence of a base catalyst. This reaction produces 6-HMC in an efficient and cost-effective manner.
Safety and Hazards
Propiedades
IUPAC Name |
6-hydroxy-7-methyl-4-(morpholin-4-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-10-6-14-12(8-13(10)17)11(7-15(18)20-14)9-16-2-4-19-5-3-16/h6-8,17H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRLUMFHXZLPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646234 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

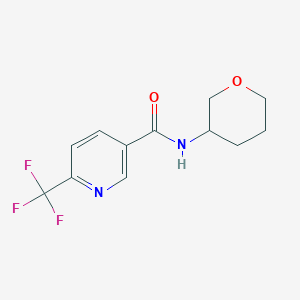
![1-[3-({7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}amino)propyl]pyrrolidin-2-one](/img/structure/B6431374.png)

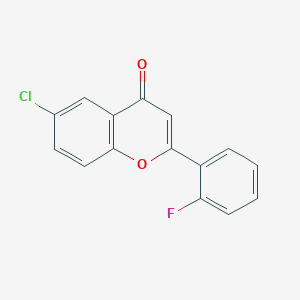
![(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6431389.png)
![(2Z)-6-(benzyloxy)-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6431403.png)
![5,7,8-trimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B6431416.png)
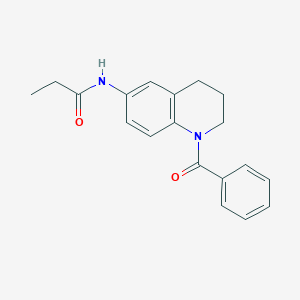
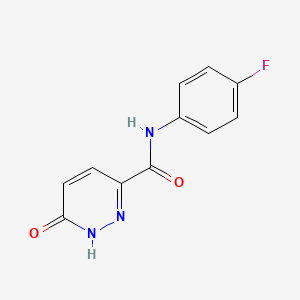
![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylpropanoate](/img/structure/B6431440.png)

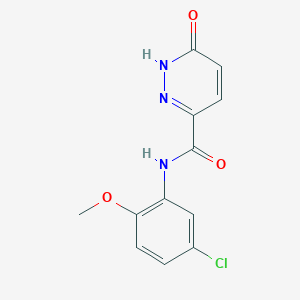
![N-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431459.png)
![N-[(2-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6431466.png)